molecular formula C8H4Cl2N2O B13660293 4,6-Dichloro-2,7-naphthyridin-1(2H)-one

4,6-Dichloro-2,7-naphthyridin-1(2H)-one

Cat. No.: B13660293
M. Wt: 215.03 g/mol
InChI Key: HZDCXLOERGXOGY-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,7-naphthyridin-1(2H)-one (molecular formula: C₈H₄Cl₂N₂O, molecular weight: 215.04 g/mol) is a chlorinated heterocyclic compound featuring a bicyclic naphthyridine core substituted with chlorine atoms at positions 4 and 6. Its structure combines aromaticity with electron-withdrawing chlorine substituents, making it a versatile intermediate in medicinal chemistry and materials science. The compound is cataloged under MDL number MFCD31728249 and is typically stored under inert conditions due to its reactivity .

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

4,6-dichloro-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-12-8(13)5-2-11-7(10)1-4(5)6/h1-3H,(H,12,13)

InChI Key

HZDCXLOERGXOGY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CNC(=O)C2=CN=C1Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes via Preformed Pyridine Precursors

One of the main synthetic strategies involves starting from a preformed pyridine ring substituted with chloro groups at positions corresponding to the final naphthyridine structure. A common precursor is ethyl 4,6-dichloro-3-pyridinecarboxylate , which undergoes nucleophilic substitution with amines to introduce the nitrogen substituent at the N1 position of the naphthyridinone. This is followed by condensation with esters such as methyl phenylacetate to close the bicyclic ring system and form the 2,7-naphthyridin-1(2H)-one core.

  • Stepwise synthesis example:
    • Reaction of ethyl 4,6-dichloro-3-pyridinecarboxylate with aniline yields an intermediate amine-substituted pyridine.
    • This intermediate is reduced and then oxidized to form an aldehyde derivative.
    • The aldehyde undergoes condensation with methyl phenylacetate to afford the 2,7-naphthyridin-1(2H)-one structure in approximately 40% overall yield.

This approach is supported by multiple patents and research articles, highlighting its reproducibility and applicability for substituted derivatives.

Condensation of 4-Aminonicotinic Derivatives

Another widely used method involves the condensation of 4-aminonicotinic aldehyde, nitrile, or acid derivatives with malonate esters or malonamide under basic or slightly acidic conditions. This approach allows the formation of the bicyclic 2,7-naphthyridin-1(2H)-one ring system efficiently.

  • For example, condensation of 4-aminonicotinaldehyde with malonamide in the presence of piperidine and ethanol yields the 2,7-naphthyridin-1(2H)-one derivative.
  • Similarly, 4-aminonicotinonitrile reacts with diethyl malonate under sodium ethoxide catalysis to produce amino-substituted naphthyridinones.
  • 4-Aminonicotinic acid can also be condensed with diethyl malonate to yield hydroxy-substituted naphthyridinones.

Comparative Data on Yields and Conditions

Preparation Method Key Starting Materials Reaction Conditions Yield Range (%) Notes
Nucleophilic substitution on 4,6-dichloropyridine esters Ethyl 4,6-dichloro-3-pyridinecarboxylate, aniline, methyl phenylacetate Multi-step: substitution, reduction, oxidation, condensation ~40% overall Suitable for N1-substituted derivatives
Condensation of 4-aminonicotinic derivatives 4-Aminonicotinic aldehyde/nitrile/acid, malonamide or diethyl malonate Reflux with piperidine or NaOEt in EtOH Not explicitly stated, generally moderate to good Versatile substitution pattern
Rearrangement of 1-amino-3-chloro-2,7-naphthyridines 1-Amino-3-chloro-7-substituted tetrahydro-2,7-naphthyridines, cyclic amines Reflux with primary amines (bp >145 °C) 55–86% after recrystallization Steric effects influence rate and yield

Mechanistic Insights and Reaction Analysis

  • The nucleophilic aromatic substitution (S_NAr) mechanism is central to these syntheses, where chlorine atoms at positions 4 and 6 are displaced by nucleophiles such as amines.
  • Electronic factors, such as electrostatic potential (ESP) charges on reactive carbons, influence regioselectivity and reaction rates. Calculations show similar charges on C4 and C6 carbons, indicating steric hindrance and substituent effects govern selectivity in some cases.
  • The rearrangement reactions proceed via nucleophilic attack on the cyano group and subsequent ring transformations, facilitated by the presence of cyclic amines and primary amines with appropriate boiling points.
  • Condensation reactions typically involve malonate esters or malonamide reacting with amino-substituted pyridine derivatives to form the bicyclic naphthyridinone core.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles like amines or thiols can be used.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide might be used for oxidation.

    Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-naphthyridine derivative.

Scientific Research Applications

4,6-Dichloro-2,7-naphthyridin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Biological Studies: The compound’s biological activity can be studied to understand its effects on various biological systems.

    Industrial Applications: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2,7-naphthyridin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The presence of chlorine atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4,6-dichloro-2,7-naphthyridin-1(2H)-one can be contextualized by comparing it with analogous naphthyridine derivatives. Key differences arise from substituent positions, ring saturation, and biological activity profiles.

Structural Isomers and Positional Variants

6,8-Dichloro-2,7-naphthyridin-1(2H)-one Molecular formula: C₈H₄Cl₂N₂O (identical to the target compound). Key difference: Chlorine atoms at positions 6 and 8 instead of 4 and 6.

6-Chloro-1,7-naphthyridin-2(1H)-one

  • Molecular formula : C₇H₅ClN₂O.
  • Key difference : Single chlorine at position 6 and a distinct 1,7-naphthyridine scaffold.
  • Implications : Reduced chlorination may lower electrophilicity, while the altered ring numbering shifts resonance patterns, impacting binding to biological targets like kinases .

Saturated and Partially Saturated Derivatives

7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one

  • Molecular formula : C₈H₇ClN₂O.
  • Key difference : Partial saturation of the naphthyridine ring (3,4-dihydro).
  • Implications : Reduced aromaticity enhances solubility but may decrease planar interactions critical for intercalation or enzyme inhibition .

3,4-Dihydro-2,7-naphthyridin-1(2H)-one Molecular formula: C₈H₈N₂O. Key difference: No chlorine substituents; saturated 3,4-positions.

Functionalized and Fused Derivatives

8-Chloro-4,6-dimethyl-5H,6H-benzo[c]2,7-naphthyridin-5-one

  • Molecular formula : C₁₄H₁₁ClN₂O.
  • Key difference : Benzannulation and methyl substituents.
  • Implications : Increased lipophilicity and molecular weight enhance membrane permeability but may complicate synthetic accessibility .

3,7-Dichloro-1,8-naphthyridin-2(1H)-one

  • Molecular formula : C₈H₄Cl₂N₂O.
  • Key difference : 1,8-naphthyridine core with chlorines at positions 3 and 7.
  • Implications : Distinct regiochemistry may lead to divergent pharmacological profiles, as seen in kinase inhibitor studies .

Comparative Data Table

Compound Name Molecular Formula Chlorine Positions Ring Saturation Key Applications/Findings Reference
4,6-Dichloro-2,7-naphthyridin-1(2H)-one C₈H₄Cl₂N₂O 4, 6 Aromatic Intermediate for kinase inhibitors
6,8-Dichloro-2,7-naphthyridin-1(2H)-one C₈H₄Cl₂N₂O 6, 8 Aromatic Positional isomer with altered reactivity
7-Chloro-3,4-dihydro-2,6-naphthyridin-1(2H)-one C₈H₇ClN₂O 7 3,4-dihydro Enhanced solubility, reduced planarity
3,7-Dichloro-1,8-naphthyridin-2(1H)-one C₈H₄Cl₂N₂O 3, 7 Aromatic Synthesized via trichloro-dicyanohexanoyl chloride route
6-Chloro-1,7-naphthyridin-2(1H)-one C₇H₅ClN₂O 6 Aromatic Distinct 1,7-naphthyridine scaffold

Q & A

Q. What are the common synthetic routes for 4,6-Dichloro-2,7-naphthyridin-1(2H)-one, and what reaction conditions optimize yield?

The synthesis typically involves chlorination of naphthyridinone precursors using reagents like POCl₃ or PCl₅ under reflux. For example, 3,7-dichloro-1,8-naphthyridin-2(1H)-one was synthesized via cyclization of trichloro-dicyanohexanoyl chloride in HCl and dibutyl ether at 140°C . Key steps include:

  • Halogenation : Use of POCl₃ at 130–140°C to introduce chlorine substituents .
  • Cyclization : Reflux in polar aprotic solvents (e.g., THF) with bases like NaOEt to form the bicyclic core .
    Optimization involves controlling temperature to minimize side reactions (e.g., over-halogenation) and using anhydrous conditions to prevent hydrolysis .

Q. How do substituent positions (4,6 vs. 6,7) influence the compound’s reactivity and biological activity?

Chlorine at the 4- and 6-positions enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or alkoxides). Comparative studies show:

  • 4,6-Dichloro derivatives exhibit higher binding affinity to serotonin transporters than 6,7-dichloro analogs due to steric and electronic effects .
  • Methyl or iodine substituents at adjacent positions (e.g., 4-iodo-6-chloro) alter solubility and metabolic stability .
    Methodology: Substituent effects are assessed via Hammett plots or computational models (e.g., DFT for charge distribution) .

Q. What purification techniques are effective for isolating 4,6-Dichloro-2,7-naphthyridin-1(2H)-one?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 ratio) resolves halogenated byproducts .
  • Distillation : For volatile impurities, short-path distillation under reduced pressure (≤0.1 mmHg) is effective .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of 4,6-Dichloro-2,7-naphthyridin-1(2H)-one derivatives for MEK inhibition?

SAR analysis of similar naphthyridinones reveals:

DerivativeSubstituentsIC₅₀ (MEK1)Key Feature
3,4-Dihydro-2,7-naphthyridin-1,6-dione1,6-dione12 nMHydrogen-bonding carbonyl
4,6-Dichloro analog4-Cl, 6-Cl8 nMEnhanced electrophilicity
7-Fluoro derivative7-F25 nMReduced steric hindrance
Optimal activity requires electron-withdrawing groups (Cl, F) at 4/6 positions to stabilize enzyme interactions .

Q. What strategies resolve contradictions in reported synthetic yields for halogenated naphthyridinones?

Discrepancies arise from varying halogen sources (e.g., POBr₃ vs. POCl₃) or reaction times. To address:

  • Kinetic Monitoring : Use in-situ FTIR to track intermediate formation .
  • DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions .
    Example: Prolonged heating (>12 hrs) with POCl₃ increases dichloro-product yield but risks decomposition beyond 140°C .

Q. How can computational methods predict the binding mode of 4,6-Dichloro-2,7-naphthyridin-1(2H)-one to biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with serotonin transporters. The 4,6-dichloro motif forms halogen bonds with Tyr-95 and Phe-341 residues .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key hydrogen bonds .
    Validation via mutagenesis (e.g., Tyr95Ala) confirms computational predictions .

Q. What analytical techniques characterize 4,6-Dichloro-2,7-naphthyridin-1(2H)-one and its intermediates?

  • NMR : ¹³C NMR distinguishes regioisomers (e.g., δ 158 ppm for C-4 chlorine vs. δ 162 ppm for C-6) .
  • X-ray Crystallography : Resolves tautomeric forms; the keto form dominates in solid state .
  • HRMS : Confirms molecular ion [M+H]⁺ at m/z 229.9745 (calc. 229.9742) .

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